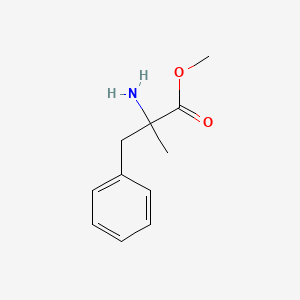

3-(prop-2-yn-1-yl)oxan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(Prop-2-yn-1-yl)oxan-3-amine, also known as propionyloxanamine, is an organic compound with a molecular formula of C4H7NO. It is a colorless, odorless and crystalline solid that is soluble in water. Propionyloxanamine is a derivative of oxanamine, a cyclic amine that has been studied extensively in the field of medicinal chemistry. The compound has been found to have various applications in scientific research, including as a bioactive compound in drug discovery and development.

Scientific Research Applications

Propionyloxanamine has been used in a variety of scientific research applications, including as a bioactive compound in drug discovery and development. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been used as a model compound in the study of enzyme-catalyzed reactions, and as a substrate in the study of enzyme kinetics.

Mechanism of Action

The exact mechanism of action of 3-(prop-2-yn-1-yl)oxan-3-aminenamine is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), and as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. In addition, it is thought to interact with certain ion channels, such as the voltage-gated calcium channels, and to modulate the activity of various enzymes and receptors.

Biochemical and Physiological Effects

Propionyloxanamine has been found to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial activities, as well as the ability to modulate the activity of various enzymes and receptors. In addition, it has been found to have neuroprotective effects, as well as the ability to modulate the activity of certain ion channels.

Advantages and Limitations for Lab Experiments

Propionyloxanamine is a useful compound for laboratory experiments due to its relatively low cost and the ease of synthesis. It is also relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that the compound is toxic and should be handled with care.

Future Directions

There are a number of potential future directions for the use of 3-(prop-2-yn-1-yl)oxan-3-aminenamine in scientific research. These include further studies into its anti-inflammatory, anti-tumor, and anti-bacterial activities, as well as its ability to modulate the activity of various enzymes and receptors. In addition, further studies into its ability to modulate the activity of certain ion channels, as well as its neuroprotective effects, could be conducted. Finally, further studies into the potential uses of 3-(prop-2-yn-1-yl)oxan-3-aminenamine in drug discovery and development could be conducted.

Synthesis Methods

Propionyloxanamine can be synthesized by a variety of methods, including reaction of propionaldehyde with oxalyl chloride, reaction of propionic acid with oxalyl chloride, and reaction of propionyl chloride with oxalic acid. The most common method is the reaction of propionaldehyde with oxalyl chloride in the presence of a base, such as pyridine. This reaction produces 3-(prop-2-yn-1-yl)oxan-3-aminenamine in high yields and with minimal side reactions.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(prop-2-yn-1-yl)oxan-3-amine involves the reaction of propargyl alcohol with oxirane followed by reduction of the resulting oxirane ring to form the desired compound.", "Starting Materials": [ "Propargyl alcohol", "Oxirane", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Water", "Organic solvents (e.g. ether, dichloromethane)" ], "Reaction": [ "Step 1: Propargyl alcohol is reacted with oxirane in the presence of a strong acid catalyst (e.g. hydrochloric acid) to form 3-(prop-2-yn-1-yl)oxirane.", "Step 2: The resulting oxirane ring is reduced using sodium borohydride in an organic solvent (e.g. ether) to form 3-(prop-2-yn-1-yl)oxan-3-ol.", "Step 3: The oxan-3-ol is then reacted with hydrochloric acid to form the hydrochloride salt of 3-(prop-2-yn-1-yl)oxan-3-amine.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to liberate the free amine, which can be isolated and purified using standard techniques (e.g. extraction, chromatography)." ] } | |

CAS RN |

2111083-57-7 |

Molecular Formula |

C8H13NO |

Molecular Weight |

139.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.